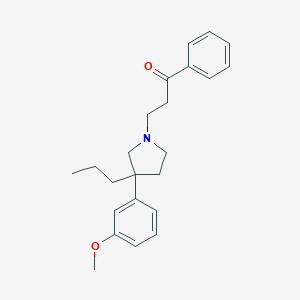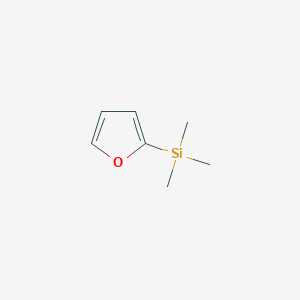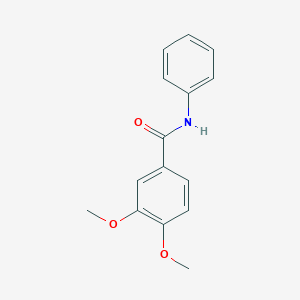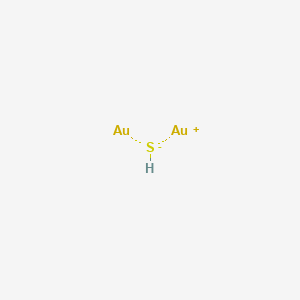
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored through various methods, including base catalyzed intramolecular nucleophilic cyclization and two-step synthesis from 1-bromo-2-fluorobenzenes. These methods demonstrate the molecule's accessibility through relatively straightforward chemical reactions, involving intramolecular nucleophilic substitution (SNAr) mechanisms and reactions with isothiocyanates, respectively (Saeed & Flörke, 2011); (Kobayashi et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined using spectroscopic data and X-ray diffraction, revealing crystallization in specific space groups and highlighting the molecule's intricate molecular geometry. Such structural analyses are crucial for understanding the compound's interactions and reactivity (Saeed & Flörke, 2011).
Chemical Reactions and Properties
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including solid-phase synthesis and multicomponent synthesis approaches. These reactions facilitate the introduction of diverse substituents, allowing for the exploration of a wide range of chemical properties and the potential for biological activity (Makino et al., 2001); (Tiwari et al., 2008).
Physical Properties Analysis
The physical properties of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's molecular geometry and intermolecular forces. Studies utilizing spectroscopic and crystallographic techniques provide valuable insights into these properties, essential for the compound's application in various fields (Saeed & Flörke, 2011).
Chemical Properties Analysis
The chemical behavior of 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one includes its reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing chemical modifications. These properties are fundamental for the compound's utility in synthetic chemistry and potential pharmaceutical applications (Makino et al., 2001); (Tiwari et al., 2008).
科学的研究の応用
Anticonvulsant and Antimicrobial Activities :
- A series of derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Certain derivatives demonstrated broad-spectrum activity against tested Gram-positive and Gram-negative bacteria and fungi. In addition, some compounds showed potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Cytotoxic Activity and Tyrosine Kinase Inhibition :
- A newly synthesized ethyl derivative exhibited potent cytotoxic activity against various human cancer cell lines and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Antibacterial Activity :
- Some derivatives were found to have significant antibacterial activity against a range of microorganisms including Staphylococcus aureus, Bacillus species, Escherichia coli, and others (Osarodion Peter Osarumwense, 2022).
Anti-inflammatory and Analgesic Effects :
- Certain thioxoquinazolinone derivatives were synthesized and showed considerable anti-inflammatory and analgesic activities. This suggests their potential use in managing pain and inflammation (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antimicrobial Potency :
- Fluorine-containing derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone demonstrated remarkable in vitro antimicrobial potency, making them candidates for further antimicrobial agent development (Desai, Vaghani, & Shihora, 2013).
Interaction with Human Serum Albumin (HSA) :
- Studies on the interaction between fluorine-substituted dihydroquinazoline derivatives and HSA revealed that these compounds can induce conformational and secondary structure changes in HSA, suggesting a potential for drug development (Wang et al., 2016).
作用機序
Target of Action
Similar compounds have shown promising activity against various targets such as androgen receptors and neuroprotective targets .
Mode of Action
For instance, some compounds have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
特性
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKUFJBAPHQXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352367 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
1547-15-5 | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
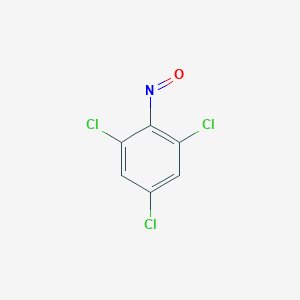
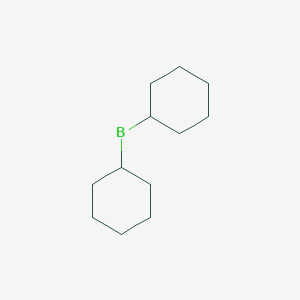

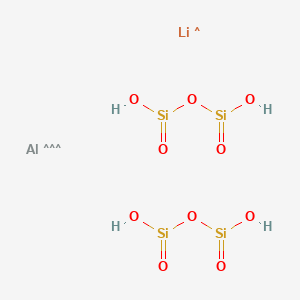

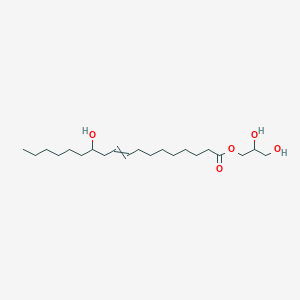
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
